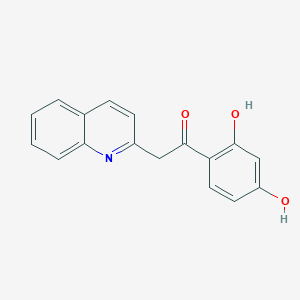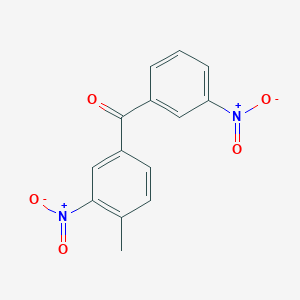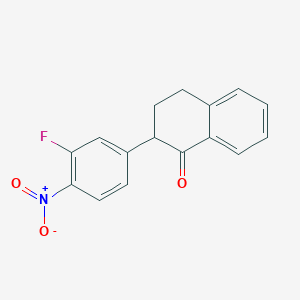
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chloro group, a methylamino group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of Substituents: The chloro, methylamino, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while the methylamino group can be introduced through nucleophilic substitution using methylamine.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anticancer, antiviral, and antimicrobial drugs.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Material Science:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenylquinazolin-4(3H)-one: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.
3-(Methylamino)-2-phenylquinazolin-4(3H)-one: Lacks the chloro group, which may influence its pharmacological properties.
6-Chloro-3-amino-2-phenylquinazolin-4(3H)-one: Contains an amino group instead of a methylamino group, potentially altering its interaction with biological targets.
Uniqueness
6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the chloro and methylamino groups may enhance its reactivity and selectivity in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
60512-90-5 |
|---|---|
Molecular Formula |
C15H12ClN3O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
6-chloro-3-(methylamino)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O/c1-17-19-14(10-5-3-2-4-6-10)18-13-8-7-11(16)9-12(13)15(19)20/h2-9,17H,1H3 |
InChI Key |
COPGHTPDTZPFPH-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C(=NC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)



![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)





![2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid](/img/structure/B11842242.png)
